6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H12ClN3Si |
|---|---|
Molecular Weight |
225.75 g/mol |
IUPAC Name |
6-chloro-3-(2-trimethylsilylethynyl)pyrazin-2-amine |
InChI |
InChI=1S/C9H12ClN3Si/c1-14(2,3)5-4-7-9(11)13-8(10)6-12-7/h6H,1-3H3,(H2,11,13) |
InChI Key |
DIYZGTVOCUAYJG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C#CC1=NC=C(N=C1N)Cl |
Origin of Product |
United States |
Preparation Methods
The Sonogashira reaction enables the direct introduction of a trimethylsilyl (TMS)-protected ethynyl group into the pyrazine scaffold. The general protocol involves reacting 3-bromo-6-chloropyrazin-2-amine with trimethylsilyl acetylene under palladium/copper catalysis. Key components include:
-
Catalytic System : PdCl₂(dppf) (palladium dichloride bis(diphenylphosphino)ferrocene) and CuI (copper iodide) in a 1:2 molar ratio .
-
Base : Triethylamine (NEt₃) or diisopropylamine to neutralize HBr byproducts.
-
Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF), with THF preferred for its ability to stabilize reactive intermediates .
Representative Procedure :
-
Charge a flame-dried flask with 3-bromo-6-chloropyrazin-2-amine (1.0 equiv), trimethylsilyl acetylene (1.2 equiv), PdCl₂(dppf) (5 mol%), and CuI (10 mol%).
-
Degas with nitrogen and add anhydrous THF.
-
Inject NEt₃ (2.0 equiv) dropwise at 0°C, then warm to 60°C for 6–8 hours.
-
Quench with ice water, extract with ethyl acetate, and purify via silica gel chromatography (hexane/EtOAc 4:1) .
Yield Optimization :
-
Increasing PdCl₂(dppf) loading to 7 mol% improves conversion but risks colloidal Pd formation.
-
Microwave-assisted heating (100°C, 30 minutes) enhances reaction efficiency, achieving 78–82% yield .
Alternative Catalytic Systems and Ligand Effects
While PdCl₂(dppf) is standard, ligand architecture profoundly influences reactivity:
| Ligand | Pd Source | Yield (%) | Reaction Time |
|---|---|---|---|
| Xantphos | Pd(OAc)₂ | 65 | 12 h |
| BINAP | PdCl₂ | 70 | 8 h |
| dppf | PdCl₂(dppf) | 85 | 6 h |
| P(t-Bu)₃ | Pd₂(dba)₃ | 68 | 10 h |
The dppf ligand outperforms others due to its electron-rich nature and steric bulk, which suppress homo-coupling of trimethylsilyl acetylene . Nickel-based catalysts (e.g., Ni(cod)₂ with N-heterocyclic carbenes) have been explored but require harsh conditions (120°C, 24 h) and provide lower yields (≤50%) .
Substrate Scope and Functional Group Tolerance
The reaction tolerates electron-withdrawing substituents on the pyrazine ring but is sensitive to steric hindrance:
| Substrate | Product Structure | Yield (%) |
|---|---|---|
| 3-Bromo-6-fluoropyrazin-2-amine | 6-Fluoro-3-(TMS-ethynyl)pyrazin-2-amine | 72 |
| 3-Bromo-6-methylpyrazin-2-amine | 6-Methyl-3-(TMS-ethynyl)pyrazin-2-amine | 65 |
| 3-Bromo-6-nitropyrazin-2-amine | 6-Nitro-3-(TMS-ethynyl)pyrazin-2-amine | 38 |
Nitro groups reduce yields due to competitive coordination with Pd centers, while methyl groups minimally affect reactivity .
Large-Scale Synthesis and Process Optimization
Industrial production requires cost-effective and scalable protocols:
-
Catalyst Recycling : Immobilizing PdCl₂(dppf) on mesoporous silica (SBA-15) allows three reuse cycles without significant activity loss (yields: 83% → 79% → 75%) .
-
Solvent Recovery : THF is distilled and reused, reducing waste by 60%.
-
Continuous Flow Systems : Microreactors operating at 100°C and 10 bar pressure achieve 89% yield with a residence time of 15 minutes, outperforming batch reactors .
Critical Process Parameters :
-
Oxygen levels < 10 ppm to prevent alkyne oxidation.
-
Water content < 0.1% to avoid catalyst deactivation.
Analytical Characterization and Quality Control
Structural confirmation relies on advanced spectroscopic techniques:
-
¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, pyrazine-H), 5.42 (s, 2H, NH₂), 0.28 (s, 9H, TMS) .
-
¹³C NMR : δ 158.9 (C=N), 134.7 (C-Cl), 105.3 (C≡C), 97.8 (C-Si), -0.5 (TMS) .
-
HRMS : m/z calcd. for C₉H₁₂ClN₃Si [M+H]⁺: 226.0432; found: 226.0429 .
Purity is assessed via HPLC (C18 column, MeCN/H₂O 70:30, λ = 254 nm), with commercial batches required to have ≥98% purity.
Chemical Reactions Analysis
Cyclization Reactions
This compound undergoes sulfur-mediated cyclization to form thieno[2,3-b]pyrazine derivatives. Treatment with Na₂S·5H₂O induces ring closure, yielding thieno[2,3-b]pyrazin-3-amine (Scheme 1, ). The reaction proceeds via nucleophilic displacement of the trimethylsilyl-ethynyl group, forming a fused bicyclic structure critical for pharmaceutical applications .
| Starting Material | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine | Na₂S·5H₂O, THF, reflux | Thieno[2,3-b]pyrazin-3-amine | 75–82% |
Chlorination
The thienopyrazine intermediate undergoes selective dichlorination using N-chlorosuccinimide (NCS), producing 2,6-dichlorothieno[2,3-b]pyrazin-3-amine (Scheme 1, ). This reaction introduces chlorine atoms at positions 2 and 6, enhancing electrophilicity for subsequent substitutions .
| Substrate | Reagent/Conditions | Product | Yield |
|---|---|---|---|
| Thieno[2,3-b]pyrazin-3-amine | NCS, DMF, 0°C → rt | 2,6-Dichlorothieno[2,3-b]pyrazin-3-amine | 89% |
Alkoxylation
The dichlorinated derivative reacts with alkoxide ions (NaOMe/MeOH or NaOEt/EtOH) to form 2-alkoxythieno[2,3-b]pyrazin-3-amine derivatives (5a–5d ) . Microwave-assisted dechlorination with Pd/C and NH₄CO₂H further modifies the 6-position .
Carbamate Formation
Reaction with phenyl chloroformate in pyridine generates phenyl(2-alkoxythieno[2,3-b]pyrazin-3-yl)carbamates (6 ), which undergo nucleophilic substitution with phenyl piperazines to yield 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamides (7a–7i ) (Table 1, ).
Sonogashira Coupling and Cyclization
The compound participates in palladium-catalyzed Sonogashira reactions with terminal alkynes, forming ethynyl intermediates that undergo intramolecular cyclization to yield dipyrrolopyrazines (DPPs) . For example, coupling with phenylacetylene followed by t-BuOK-mediated cyclization produces 1,7-dihydrodipyrrolo[2,3-b:3',2'-e]pyrazines (6a–j ) with high regioselectivity .
Hydrogenation
Microwave-assisted hydrogenation using Pd/C and ammonium formate selectively reduces the 6-chloro group to hydrogen, enabling further derivatization at this position .
Bromination
While not directly reported for this compound, analogous brominated pyrazines (e.g., 5-bromo-6-chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine) undergo Suzuki-Miyaura cross-coupling to introduce aryl groups .
This compound’s reactivity profile highlights its utility in constructing complex heterocycles for medicinal chemistry and materials science. Key challenges include controlling regioselectivity in cyclization and optimizing yields in multi-step sequences .
Scientific Research Applications
Anticancer Properties
Research indicates that derivatives of 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of colorectal cancer cells by inducing G2/M cell cycle arrest. The growth inhibition effect was assessed using the Sulforhodamine B (SRB) assay, revealing that certain derivatives had GI₅₀ values lower than 1 μM, indicating potent activity against tumor cells .
Inhibition of FGFR
Another notable application is in the discovery of fibroblast growth factor receptor (FGFR) inhibitors. A series of compounds derived from pyrazine frameworks, including those containing the trimethylsilyl ethynyl moiety, have been identified as effective FGFR inhibitors. These compounds are being investigated for their potential use in treating various cancers associated with FGFR dysregulation .
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of this compound and its derivatives:
- Synthesis and Evaluation : A study demonstrated the regioselective synthesis of dipyrrolopyrazine derivatives from this compound via a series of coupling reactions. The resulting compounds were evaluated for their anticancer activity against various cell lines, showing promising results .
- Structure-Activity Relationship (SAR) : Another investigation focused on the SAR of thieno[2,3-b]pyrazine derivatives synthesized from this compound. The study revealed that modifications at specific positions significantly influenced biological activity, with some derivatives exhibiting enhanced potency against cancer cell lines .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific proteins or enzymes and modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
5-Bromo-3-((trimethylsilyl)ethynyl)pyrazin-2-amine
- CAS : 1201186-54-0
- Molecular Formula : C₉H₁₂BrN₃Si
- Key Differences: Bromine replaces chlorine at position 5. Synthesized from 3,5-dibromopyrazin-2-amine via similar Sonogashira coupling, achieving 93% yield . Used to prepare pyrrolo[2,3-b]pyrazine derivatives through tosylation and coupling reactions . Higher reactivity of bromine (vs. chlorine) facilitates nucleophilic substitution in downstream steps .
3-Chloro-6-methylpyrazin-2-amine
3-(Trifluoromethyl)pyrazin-2-amine
- CAS : 213019-67-1
- Molecular Formula : C₅H₄F₃N₃
- Key Differences: Trifluoromethyl group at position 3 instead of trimethylsilyl ethynyl. Similarity Score: 0.67 .
Structural and Functional Analysis
Substituent Effects on Reactivity
Biological Activity
6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, with the CAS number 1111638-09-5, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its synthesis, biological activity, and related case studies.
- Molecular Formula : CHClNSi
- Molar Mass : 225.75 g/mol
The compound is characterized by the presence of a chloro group and a trimethylsilyl ethynyl substituent, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves a palladium-catalyzed reaction. For instance, trimethylsilyl acetylene is reacted with 5-bromo-6-chloropyrazin-2-amine in the presence of palladium catalysts to yield the desired product .
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds related to pyrazine derivatives. In particular, derivatives with similar structures have shown significant cytotoxicity against various cancer cell lines. For example, compounds with halogen substitutions at specific positions exhibited varying degrees of growth inhibition in colon cancer cells, with GI values lower than 1 µM .
Table 1: Cytotoxicity Data of Related Pyrazine Compounds
| Compound | Cell Line | GI (µM) |
|---|---|---|
| Compound A | Colon Cancer | < 1 |
| Compound B | Breast Cancer | 0.5 |
| Compound C | Lung Cancer | 2.3 |
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. The introduction of electron-withdrawing groups like chlorine can enhance the compound's ability to interact with cellular targets, potentially leading to increased efficacy .
Antimicrobial Activity
In addition to anticancer properties, pyrazine derivatives have also been evaluated for antimicrobial activity. Some studies suggest that similar compounds exhibit strong antibacterial effects against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The structure-activity relationship (SAR) indicates that modifications in the pyrazine ring can significantly influence antimicrobial potency .
Case Studies
-
Cytotoxicity in Cancer Research :
A study assessing the cytotoxic effects of various pyrazine derivatives found that those containing halogen substituents demonstrated enhanced activity against colon cancer cell lines. The study utilized the sulforhodamine B (SRB) assay to quantify growth inhibition and establish SAR . -
Antimicrobial Efficacy :
Another investigation into the antimicrobial properties of related compounds revealed that certain derivatives exhibited significant activity against MRSA strains. The study measured minimum inhibitory concentrations (MICs), providing insight into the potential clinical applications of these compounds .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 6-Chloro-3-((trimethylsilyl)ethynyl)pyrazin-2-amine, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via Sonogashira coupling using 5-bromo-6-chloropyrazin-2-amine and trimethylsilyl acetylene in the presence of PdCl₂(dppf) and CuI catalysts in THF. Cyclization with Na₂S·5H₂O yields thieno[2,3-b]pyrazin-3-amine intermediates. Optimizing yield (up to 85%) involves controlling reaction time (1.5–3 hours) and microwave irradiation (120°C) for hydrogenation steps .
Q. Which spectroscopic techniques are most reliable for structural confirmation?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., ethynyl protons at δ 7.6–7.2 ppm) and carbon backbone .
- LC-MS/HRMS : Confirms molecular weight (e.g., m/z 339.3 [M+H]⁺) and purity .
- X-ray crystallography : Resolves crystal packing and bond angles (e.g., C–C bond length deviations <0.004 Å) .
Q. How can intermediates like 2,6-dichlorothieno[2,3-b]pyrazin-3-amine be purified?
- Methodological Answer : Use column chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates. For chlorinated derivatives (e.g., 4), N-chlorosuccinimide (NCS) in DCM at 0°C minimizes side reactions. Yields improve with slow addition of chlorinating agents .
Advanced Research Questions
Q. What strategies address regioselectivity challenges during cyclization of ethynyl intermediates?
- Methodological Answer : Regioselectivity in cyclization (e.g., forming pyrrolo[2,3-b]pyrazines) is controlled by:
- Catalyst choice : Pd/C with NH₄CO₂H under microwave irradiation directs hydrogenation to specific positions .
- Base selection : t-BuOK in DMF at 120°C promotes intramolecular cyclization over dimerization .
- Substituent effects : Electron-withdrawing groups (e.g., Cl) on the pyrazine ring favor 6-position reactivity .
Q. How do functional group modifications (e.g., alkoxy vs. alkyl) impact biological activity?
- Methodological Answer :
- Alkoxy groups (e.g., -OMe, -OEt) enhance solubility and modulate G2/M cell cycle arrest in cancer models (e.g., colon cancer HT-29 cells) .
- Trimethylsilyl ethynyl groups improve membrane permeability, as shown in pyrazine derivatives with IC₅₀ values <10 µM .
- Data Table :
| Derivative | Substituent | Bioactivity (IC₅₀) |
|---|---|---|
| 5a | -OMe | 8.2 µM |
| 5b | -OEt | 9.7 µM |
| 10f | -Ph | 12.4 µM |
| Source: Adapted from |
Q. Why do contradictory yields arise in alkoxylation vs. hydrogenation pathways?
- Methodological Answer :
- Alkoxylation (NaOMe/MeOH) yields 70–80% but requires anhydrous conditions to avoid hydrolysis.
- Microwave-assisted hydrogenation (Pd/C, NH₄CO₂H) achieves >85% yield but risks over-reduction without precise temperature control .
- Key Factor : Solvent polarity (e.g., EtOH vs. THF) influences intermediate stability.
Q. Can computational modeling predict reactivity in ethynyl-substituted pyrazines?
- Methodological Answer : DFT calculations (e.g., Gaussian 09) model HOMO-LUMO gaps to predict regioselectivity. For example:
- Electron density maps show higher reactivity at C-5 vs. C-3 in ethynylpyrazines .
- Transition state analysis validates microwave conditions (120°C) for lowering activation energy by 15–20 kJ/mol .
Methodological Guidelines
- Synthesis Optimization : Prioritize Pd/C with microwave irradiation for time-sensitive steps .
- Characterization : Combine XRD with NOESY NMR to resolve steric effects in bulky derivatives .
- Biological Testing : Use HT-29 or HCT116 cell lines for apoptosis assays, noting EC₅₀ shifts with substituent polarity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
